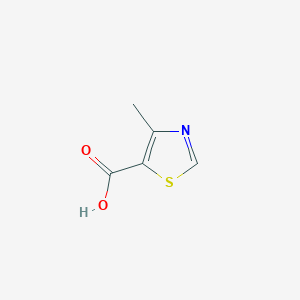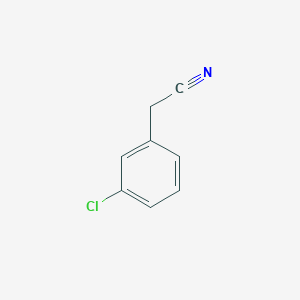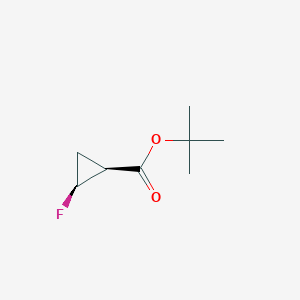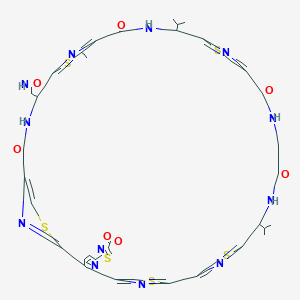![molecular formula C12H16ClN B128539 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66504-52-7](/img/structure/B128539.png)
1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride, also known as RTI-55, is a chemical compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential applications in the field of neuroscience.
Mécanisme D'action
1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride acts as a potent dopamine reuptake inhibitor by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels and enhances dopaminergic neurotransmission. The exact mechanism of action of this compound is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase locomotor activity in animal models, indicating its potential as a psychostimulant. This compound has also been shown to have neuroprotective effects and can protect against neurotoxicity induced by various agents. Additionally, this compound has been shown to have analgesic effects and can reduce pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has several advantages for lab experiments. It is a potent and selective dopamine reuptake inhibitor and can be used to investigate the role of dopamine in various neurological disorders. This compound is also relatively easy to synthesize and can be obtained in high yields. However, this compound has several limitations for lab experiments. It is a controlled substance and requires special permits for use in research. Additionally, this compound has potential for abuse and requires careful handling to prevent accidental exposure.
Orientations Futures
There are several future directions for research on 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride. One potential direction is the investigation of its potential as a treatment for neurological disorders such as Parkinson's disease and addiction. This compound has also been shown to have neuroprotective effects and further research is needed to investigate its potential as a neuroprotective agent. Additionally, the structure-activity relationship of phenyltropanes can be further investigated to design new compounds with improved pharmacological properties.
Conclusion
In conclusion, this compound is a potent dopamine reuptake inhibitor that has been extensively studied for its potential applications in the field of neuroscience. The synthesis method of this compound has been well-established and has been used in several studies to obtain high yields of the compound. This compound has several advantages for lab experiments, but also has limitations that require careful handling. Future research on this compound can investigate its potential as a treatment for neurological disorders and as a neuroprotective agent.
Méthodes De Synthèse
The synthesis of 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride involves the reaction of 3-methylphenyl-2-chloroethanol with tropinone in the presence of a strong base such as potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain this compound in its hydrochloride salt form. This synthesis method has been well-established and has been used in several studies to obtain high yields of this compound.
Applications De Recherche Scientifique
1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a potent dopamine reuptake inhibitor and has been used in several studies to investigate the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. This compound has also been used as a tool to study the structure-activity relationship of phenyltropanes and to design new compounds with improved pharmacological properties.
Propriétés
Numéro CAS |
66504-52-7 |
|---|---|
Formule moléculaire |
C12H16ClN |
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
1-(3-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-9-3-2-4-10(5-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H |
Clé InChI |
BDMDJRFSYPMZAF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C23CC2CNC3.Cl |
SMILES canonique |
CC1=CC(=CC=C1)C23CC2CNC3.Cl |
Synonymes |
(±)-1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




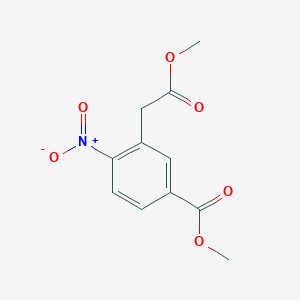
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
